![molecular formula C11H10N2O3 B12923777 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-20-9](/img/structure/B12923777.png)
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate
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Overview
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. In a study focusing on the synthesis of various derivatives, it was found that 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A notable study explored its effects on cancer cell lines, showing that it induces apoptosis in human leukemia cells. The results indicated that the compound activates caspase pathways, leading to programmed cell death. This suggests potential for development as a chemotherapeutic agent.
Enzyme Inhibition
Another significant application is in enzyme inhibition. Research has shown that this compound acts as an inhibitor of certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways crucial for tumor growth, making it a candidate for further investigation in targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 20 derivatives of pyrido[1,2-a]pyrimidine were synthesized and tested against common pathogens. The results demonstrated that the acetate derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial activity.
Case Study 2: Anticancer Activity
A study conducted on the HL-60 leukemia cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets. For instance, it has been proposed that the compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Another derivative with a similar core but different substituents.
Uniqueness
What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies, mechanisms of action, and relevant data.
- Molecular Formula : C12H10N4O2
- Molecular Weight : 230.24 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of human leukocyte elastase (HLE), an enzyme implicated in several inflammatory diseases.
Inhibition of Human Leukocyte Elastase
Research indicates that this compound acts as an inhibitor of HLE, which is crucial in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. The inhibition constant (K_i) for this compound has been reported to be as low as 0.0168 nM, indicating a high affinity for the enzyme .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Study on HLE Inhibition :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
Properties
CAS No. |
61316-20-9 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3 |
InChI Key |
CAVGBNCXAKWEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C |
Origin of Product |
United States |
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